molecular formula C12H19NO2 B13076929 ethyl 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylate

ethyl 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylate

Cat. No.: B13076929
M. Wt: 209.28 g/mol
InChI Key: WRLXNAJWYVMOCY-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by its ethyl ester functional group attached to the carboxylate moiety, along with methyl and propyl substituents on the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. For instance, the reaction of 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylic acid with ethanol in the presence of a dehydrating agent can yield the desired ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted pyrroles.

Scientific Research Applications

Ethyl 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the propyl substituent, which can affect its chemical properties and applications.

    Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate:

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

ethyl 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C12H19NO2/c1-5-7-10-8(3)11(9(4)13-10)12(14)15-6-2/h13H,5-7H2,1-4H3

InChI Key

WRLXNAJWYVMOCY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(N1)C)C(=O)OCC)C

Origin of Product

United States

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